Minaxolone is classified under neuroactive steroids and small molecule drugs. Its molecular formula is , with a molar mass of approximately 405.623 g/mol. The compound is also indexed under the CAS number 62571-87-3 and has various identifiers across chemical databases such as PubChem and ChemSpider .
The synthesis of Minaxolone involves multiple steps that modify steroidal structures to achieve the desired neuroactive properties. Key reactions include:
These reactions require precise control over reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and purity of the final product .
Minaxolone's molecular structure features a steroid backbone with specific functional groups that contribute to its biological activity. The compound's structural representation can be denoted in various formats:
CCOC1CC2(C(CCC3C2C(CC4(C3CCC4C(=O)C)C)N(C)C)CC1O)C
NCGLTZSBTFVVAW-KNXRZYMVSA-N
The presence of hydroxyl (-OH), ethoxy (-O-CH2-CH3), and dimethylamino (-N(CH3)2) groups are critical for its interaction with neurotransmitter receptors .
Minaxolone participates in several chemical reactions that highlight its reactivity:
These reactions are crucial for studying the compound's derivatives and understanding structure-activity relationships in neuroactive steroids .
Minaxolone primarily exerts its effects through modulation of gamma-aminobutyric acid A receptors. It enhances GABAergic activity by binding to an allosteric site distinct from benzodiazepines. This binding increases chloride ion influx into neurons, leading to hyperpolarization and inhibition of neuronal excitability.
The mechanism involves:
Minaxolone exhibits several notable physical properties:
The chemical properties include:
These properties are essential for its handling in laboratory settings and potential applications .
Minaxolone has been extensively studied for its unique properties as a neuroactive steroid. Its applications include:
The development of neurosteroid anesthetics originated with Hans Selye's 1941 discovery that pregnane and androstane steroids induced sedation and anesthesia in rats. This sparked interest in harnessing endogenous neurosteroids for therapeutic anesthesia. Early clinical applications included hydroxydione (introduced 1955), which demonstrated favorable safety with minimal cardiorespiratory depression but caused thrombophlebitis due to formulation limitations. The 1970s saw the introduction of Althesin (CT1341), combining alfaxalone and alfadolone acetate, which offered rapid onset/recovery and a high therapeutic index but was withdrawn due to anaphylactic reactions to its Cremophor EL vehicle [1] [4]. This timeline established neurosteroids as agents with distinct pharmacological advantages over traditional anesthetics, including rapid emergence profiles and reduced cardiorespiratory compromise [1] [6]. Minaxolone emerged in this context as a water-soluble successor designed to overcome previous formulation challenges while retaining beneficial anesthetic properties [4] [9].
Table 1: Evolution of Neurosteroid Anesthetics
Compound | Introduction Era | Key Advantages | Withdrawal Reasons |
---|---|---|---|
Hydroxydione | 1950s | Minimal cardiorespiratory depression, smooth emergence | Thrombophlebitis, pain on injection |
Althesin (CT1341) | 1970s | Rapid onset/recovery, high therapeutic index | Cremophor EL vehicle anaphylaxis |
Minaxolone | Late 1970s | Water solubility, rapid recovery, no injection pain | Toxicological findings in rat studies |
Minaxolone (chemical name: 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one; molecular formula: C₂₅H₄₃NO₃) belongs to the pregnane steroid class featuring structural modifications critical to its function. The 2β-ethoxy group conferred water solubility, eliminating the need for problematic solubilizing vehicles like Cremophor EL. Its 3α-hydroxy configuration enabled potent positive allosteric modulation of GABAA receptors, the primary mechanism underlying its anesthetic effects [2] [4]. Minaxolone demonstrated approximately threefold greater potency than Althesin in preclinical models, acting as a highly effective positive modulator at GABAA receptors where it enhanced [³H]muscimol binding by 69% and inhibited t-butylbicyclophosphorothionate (TBPS) binding (IC₅₀ = 1 μM) [5] [8]. Unlike earlier agents, minaxolone maintained efficacy without causing significant venous irritation or pain during intravenous administration [3] [7]. Its rapid redistribution and high clearance (exceeding hepatic blood flow) contributed to predictable pharmacokinetics and swift postoperative recovery [7].
Minaxolone was developed to address two critical limitations of earlier neurosteroid anesthetics: vehicle toxicity and poor aqueous solubility. The withdrawal of Althesin due to Cremophor EL-related anaphylaxis created an unmet need for a safely formulated neurosteroid anesthetic. Minaxolone's water solubility offered a solution, enabling administration without organic solvents [4] [9]. Clinical trials demonstrated promising profiles including:
Despite these advantages, chronic toxicology studies in rats revealed equivocal toxicological findings, including potential carcinogenicity with long-term exposure. With alternative anesthetics (e.g., propofol) available, developers prioritized risk mitigation over clinical advancement. Glaxo Group Research responsibly withdrew minaxolone from clinical development in October 1979 despite its promising human trial data [2] [9].
Table 2: Minaxolone Development and Withdrawal Factors
Development Drivers | Clinical Advantages Observed | Withdrawal Triggers |
---|---|---|
Water solubility avoiding Cremophor EL | Low incidence of injection site reactions | Long-term rat toxicity concerns |
High potency (3x Althesin) | Rapid onset and recovery profile | Potential carcinogenicity signals |
Favorable GABAergic pharmacology | Hemodynamic stability during infusion | Availability of alternative agents |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4